molecular formula C8H3ClF3N B3274068 2-Chloro-5-(trifluoromethyl)phenyl isocyanide CAS No. 601465-68-3

2-Chloro-5-(trifluoromethyl)phenyl isocyanide

Cat. No.: B3274068
CAS No.: 601465-68-3
M. Wt: 205.56 g/mol
InChI Key: YIIXVYUXPQFHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethyl)phenyl isocyanide is an organic compound with the molecular formula C8H3ClF3NC. It is a derivative of phenyl isocyanide, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)phenyl isocyanide is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and as a probe for protein-ligand interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

“2-Chloro-5-(trifluoromethyl)phenyl isocyanide” is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylamine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The general reaction scheme is as follows:

2-Chloro-5-(trifluoromethyl)phenylamine+Phosgene2-Chloro-5-(trifluoromethyl)phenyl isocyanide+HCl\text{2-Chloro-5-(trifluoromethyl)phenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-(trifluoromethyl)phenylamine+Phosgene→2-Chloro-5-(trifluoromethyl)phenyl isocyanide+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenyl isocyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The isocyanide group can be oxidized to form isocyanates.

    Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts like copper(I) chloride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl isocyanides.

    Oxidation: Formation of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate.

    Cycloaddition: Formation of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide involves its interaction with nucleophiles and electrophiles. The isocyanide group is highly reactive and can form stable complexes with transition metals, which can then participate in various catalytic processes. The compound can also act as a ligand in coordination chemistry, influencing the reactivity and selectivity of metal-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(trifluoromethyl)phenyl isocyanide is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in synthetic chemistry, allowing for the formation of diverse and complex molecules.

Properties

IUPAC Name

1-chloro-2-isocyano-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIXVYUXPQFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)phenyl isocyanide
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Reactant of Route 3
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2-Chloro-5-(trifluoromethyl)phenyl isocyanide

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